molecular formula C25H27ClN2O8 B120945 a-Glucametacin CAS No. 871014-84-5

a-Glucametacin

Cat. No.: B120945
CAS No.: 871014-84-5
M. Wt: 518.9 g/mol
InChI Key: LGAJOMLFGCSBFF-OLXDQKQCSA-N
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Description

a-Glucametacin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a chlorobenzoyl group and a sugar derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Glucametacin involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The sugar derivative is prepared separately through the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. The final step involves coupling the indole core with the sugar derivative using an amide bond formation reaction, typically achieved through the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

a-Glucametacin can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of a-Glucametacin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the sugar derivative may improve its solubility and bioavailability.

Comparison with Similar Compounds

a-Glucametacin can be compared with other similar compounds, such as:

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core but different substituents.

    Sulindac: Another NSAID with a similar structure but different functional groups.

    Etodolac: An NSAID with a similar indole core but different substituents.

The uniqueness of this compound lies in its combination of an indole core, a chlorobenzoyl group, and a sugar derivative, which may confer unique biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJOMLFGCSBFF-OLXDQKQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518704
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871014-84-5
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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